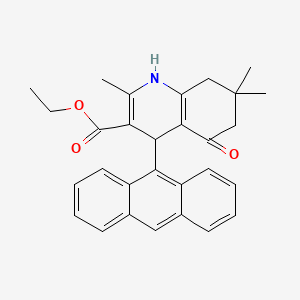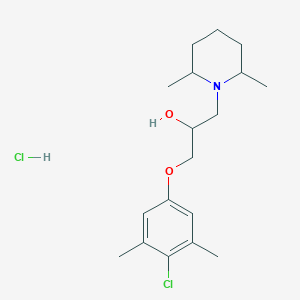
1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A is a selective inhibitor of a specific protein, which plays a crucial role in the regulation of various cellular processes.
Mecanismo De Acción
The mechanism of action of 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A involves the selective inhibition of a specific protein called TRPC6. TRPC6 is a calcium-permeable ion channel that plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and survival. Inhibition of TRPC6 by this compound A leads to the suppression of cancer cell growth and induces apoptosis. Furthermore, studies have shown that this compound A also has anti-inflammatory and neuroprotective effects, which are also mediated by the inhibition of TRPC6.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects. Studies have shown that this compound A selectively inhibits TRPC6, which leads to the suppression of cancer cell growth and induces apoptosis. Furthermore, this compound A has been shown to have anti-inflammatory and neuroprotective effects, which are also mediated by the inhibition of TRPC6. However, the exact biochemical and physiological effects of this compound A are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Furthermore, it has high selectivity and potency, which makes it an ideal tool compound for studying the role of TRPC6 in various cellular processes. However, this compound A also has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. Furthermore, its mechanism of action is still not fully understood, which can make it challenging to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A. One area of research is to investigate its potential therapeutic applications in various cancers, inflammation, and neurodegenerative disorders. Furthermore, studies are needed to understand the exact mechanism of action of this compound A and its effects on various cellular processes. Additionally, research is needed to develop more potent and selective inhibitors of TRPC6, which can be used as potential therapeutic agents. Finally, studies are needed to investigate the safety and toxicity of this compound A in preclinical and clinical trials.
Conclusion
In conclusion, this compound A is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It selectively inhibits TRPC6, which plays a crucial role in the regulation of various cellular processes. This compound A has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. However, its exact mechanism of action and biochemical and physiological effects are still under investigation. This compound A has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for research on this compound A, including investigating its potential therapeutic applications, developing more potent and selective inhibitors of TRPC6, and investigating its safety and toxicity in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A involves several steps, including the preparation of key intermediates, coupling reactions, and purification steps. The synthesis begins with the preparation of 4-ethynylbenzylamine, which is then reacted with 6-bromo-3-pyridinol to form the key intermediate. The intermediate is then coupled with piperidinecarboxylic acid to produce this compound A. The final product is purified using various chromatographic techniques to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-(4-ethynylbenzyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound A selectively inhibits a specific protein, which is overexpressed in various cancers. This protein plays a crucial role in the regulation of cellular processes, including cell growth, proliferation, and survival. Inhibition of this protein by this compound A leads to the suppression of cancer cell growth and induces apoptosis.
Propiedades
IUPAC Name |
1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-2-20-8-10-21(11-9-20)19-29-16-14-22(15-17-29)26(30)28-23-12-13-25(27-18-23)31-24-6-4-3-5-7-24/h1,3-13,18,22H,14-17,19H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILCLZKCMATHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4942619.png)
![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4942622.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942644.png)


![1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B4942673.png)
![N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4942674.png)
![N-isopropyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4942692.png)

![(4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B4942705.png)
![5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4942711.png)
![4-bromo-2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4942714.png)
![3,3'-[oxybis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B4942717.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4942729.png)